1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azabicyclo[222]oct-2-ene-3-carboxylic acid is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid typically involves the construction of the bicyclic framework followed by functionalization at specific positions. One common method involves the use of cyclization reactions where precursors containing the necessary functional groups are subjected to conditions that promote ring closure. For example, the reaction of a suitable amine with a diene under acidic conditions can lead to the formation of the bicyclic structure .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Methods such as catalytic hydrogenation, followed by selective functionalization, are often employed. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism by which 1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate biological pathways and lead to various physiological effects .
Comparison with Similar Compounds
1-Azabicyclo[2.2.2]octan-3-one: This compound has a similar bicyclic structure but with a ketone functional group at the 3-position.
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with a different ring size and nitrogen position.
Quinuclidine: A bicyclic amine with a similar nitrogen-containing ring system
Uniqueness: 1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid is unique due to its specific ring structure and the presence of a carboxylic acid functional group. This combination of features imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .
Properties
CAS No. |
98593-29-4 |
---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
1-azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid |
InChI |
InChI=1S/C8H11NO2/c10-8(11)7-5-9-3-1-6(7)2-4-9/h5-6H,1-4H2,(H,10,11) |
InChI Key |
IMTWIFPDQVRIGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.